molecular formula C10H12N2O5 B2849334 (2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester CAS No. 31863-04-4

(2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester

Cat. No.: B2849334
CAS No.: 31863-04-4
M. Wt: 240.215
InChI Key: JZLZCBGFXWWBBC-UHFFFAOYSA-N
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Description

Ethyl N-(2-methoxy-4-nitrophenyl)carbamate is an organic compound with the molecular formula C10H12N2O5 and a molecular weight of 240.218 g/mol It is known for its unique chemical structure, which includes a carbamate group attached to a nitrophenyl ring substituted with methoxy and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester typically involves the reaction of 2-methoxy-4-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The general reaction scheme is as follows:

2-methoxy-4-nitroaniline+ethyl chloroformateethyl N-(2-methoxy-4-nitrophenyl)carbamate\text{2-methoxy-4-nitroaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} 2-methoxy-4-nitroaniline+ethyl chloroformate→ethyl N-(2-methoxy-4-nitrophenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-methoxy-4-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(2-methoxy-4-nitrophenyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Ethyl N-(2-methoxy-4-nitrophenyl)carbamate can be compared with other similar compounds, such as:

    Ethyl N-(4-methyl-2-nitrophenyl)carbamate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl N-(4-ethoxy-2-nitrophenyl)carbamate: Similar structure but with an ethoxy group instead of a methoxy group.

    M(2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

These compounds share similar chemical properties and reactivity but differ in their specific substituents, which can influence their overall behavior and applications.

Properties

IUPAC Name

ethyl N-(2-methoxy-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-17-10(13)11-8-5-4-7(12(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZCBGFXWWBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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